Product packaging for 13-Azaprostanoic acid(Cat. No.:CAS No. 71629-07-7)

13-Azaprostanoic acid

Katalognummer: B1202401
CAS-Nummer: 71629-07-7
Molekulargewicht: 311.5 g/mol
InChI-Schlüssel: RZZNGDIYQSCFGK-ROUUACIJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

13-Azaprostanoic acid (13-APA) is a specific and potent antagonist of the human blood platelet thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor . This mechanism of action underpins its primary research value in cardiovascular and thrombosis studies. As a direct receptor antagonist, 13-APA inhibits platelet aggregation induced by arachidonic acid, prostaglandin H2, and stable endoperoxide analogs without inhibiting thromboxane synthesis itself . This makes it a crucial pharmacological tool for dissecting the distinct roles of receptor activation versus ligand synthesis in platelet signaling pathways. Its utility extends to inhibiting serotonin release from platelets and, significantly, it has been shown to inhibit calcium mobilization from platelet membrane vesicles by blocking the TXA2/PGH2 receptor, thereby providing insight into the receptor's role in intracellular signaling . In vivo studies have demonstrated that 13-APA can achieve plasma concentrations sufficient to inhibit ex vivo platelet aggregation and reduce platelet deposition at sites of vascular injury by 45% in an animal model, providing direct evidence for the role of TXA2/PGH2 in thrombus formation . This compound is supplied for research applications only and is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H37NO2 B1202401 13-Azaprostanoic acid CAS No. 71629-07-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-[(1S,2S)-2-(heptylamino)cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO2/c1-2-3-4-7-10-16-20-18-14-11-13-17(18)12-8-5-6-9-15-19(21)22/h17-18,20H,2-16H2,1H3,(H,21,22)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZNGDIYQSCFGK-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC1CCCC1CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCN[C@H]1CCC[C@@H]1CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221872
Record name 13-Azaprostanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71629-07-7
Record name 13-Azaprostanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071629077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Azaprostanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Structural Elucidation of 13 Azaprostanoic Acid and Its Analogues

Methodologies for the Chemical Synthesis of 13-Azaprostanoic Acid

The synthesis of this compound, a stable antagonist of the thromboxane (B8750289) A2/prostaglandin (B15479496) H2 (TXA2/PGH2) receptor, has been a subject of significant interest due to its potential therapeutic applications. nih.govnih.gov Various synthetic strategies have been developed to construct this aza-analogue of prostanoic acid, focusing on creating both the core cyclopentane (B165970) ring and the two side chains with the characteristic nitrogen substitution.

Specific Synthetic Routes and Precursors

A prominent synthetic route for 13-azaprostanoic acids involves the condensation of a cyclic ketone with an amino-containing side chain. nih.gov For instance, the synthesis of (17Z)-trans-13-azaprost-17-enoic acid was achieved through the condensation of cis-7-amino-3-heptene with 2-(6-carboxyhexyl) cyclopentanone. nih.gov This initial step is followed by a reduction reaction, typically using sodium borohydride (B1222165) (NaBH4), to convert the resulting imine or enamine intermediate into the corresponding amine. nih.gov

Another approach utilizes 2-(ω-methoxycarbonylalkanoyl)cyclopentane-1,3-diones as starting materials. researchgate.net These β-triketones can be transformed into 3-methoxy-2-(ω-methoxycarbonylalkanoyl)-2-cyclopenten-1-ones using diazomethane. Subsequent vinylogous substitution of these enol ethers with amines, such as amyloxyamine or phenylhydrazine, leads to the formation of 13-aza-14-oxa- and 13,14-diazaprostanoids, respectively. researchgate.net

Furthermore, 3-acyl- and 3-(3-arylprop-2-enoyl)furan-2,4(3H,5H)-diones serve as precursors for the synthesis of various oxa-aza prostanoids. researchgate.net The synthetic scheme for these compounds includes selective hydrogenation and reduction of the furan-2,4-dione derivatives, followed by regioselective O-alkylation to form enol ethers. The final step involves the treatment of these enol ethers with primary aliphatic amines to yield the desired aza-prostanoid structures. researchgate.net

A series of this compound derivatives have been prepared where the synthesis of a 15-aza derivative was based on a novel transformation of a ketone to an N-substituted ethylenamine using a formylmethylimino phosphate (B84403) derivative. researchgate.net

Isomeric Preparations and Purification Techniques

The synthesis of this compound and its analogues often results in a mixture of stereoisomers, necessitating effective purification techniques to isolate the desired isomer. Chromatography is a crucial step in separating these isomers. nih.gov For example, after the reduction step in the synthesis from cis-7-amino-3-heptene and 2-(6-carboxyhexyl) cyclopentanone, chromatography is employed to separate the cis and trans isomers. nih.gov The desired trans isomer is then isolated and can be further purified. nih.gov

Flash chromatography has also been mentioned as a useful technique for the isolation and purification of related compounds, such as triterpenoid (B12794562) acids, which can be challenging due to their structural similarity. dntb.gov.ua This technique could be applicable to the purification of this compound isomers.

The preparation of specific isomers can also be controlled through the choice of starting materials and reaction conditions. For example, the synthesis of specific enantiomers can be achieved using stereocontrolled methods, such as employing chiral catalysts or starting from chiral precursors. acs.org

Synthesis of Radiotracers for Receptor Binding Studies (e.g., Tritiated this compound)

To investigate the interaction of this compound with its receptor, radiolabeled versions of the compound are essential. nih.govnih.gov Tritiated trans-13-azaprostanoic acid ([³H]trans-13-APA) has been synthesized for this purpose. nih.gov The synthesis of [³H]trans-13-APA was achieved with a high specific activity of 57 Ci/mmol through the catalytic tritiation of its unsaturated precursor, (17Z)-trans-13-azaprost-17-enoic acid. nih.govresearchgate.net This radiolabeled probe allows for direct binding studies to the PGH2/TXA2 receptor. nih.gov

The development of radiolabeled ligands has been crucial for characterizing thromboxane A2/prostaglandin H2 receptors. annualreviews.org While early studies utilized ³H-labeled ligands, the higher specific activity of ¹²⁵I offers potential advantages, especially when receptor density is low. nih.gov However, since eicosanoids like this compound lack a structure that is easily iodinatable, direct incorporation of ¹²⁵I is not straightforward. nih.gov To overcome this, an analogue of this compound, cis-7-(2-p-hydroxyphenylethanolaminocyclopentyl)-heptanoic acid (cis-APO), was synthesized. nih.gov This analogue incorporates a phenolic group, which allows for iodination. nih.gov [¹²⁵I]-cis-APO was synthesized by inserting the unstable isotope ¹²⁵I into the molecule in the presence of chloramine (B81541) T. nih.gov

Derivatization Strategies for Novel this compound Analogues

The core structure of this compound has been modified to create novel analogues with potentially enhanced or altered biological activities. These derivatization strategies involve chemical modifications to the parent molecule and the synthesis of hybrid compounds.

Chemical Modifications and Structural Diversification

A variety of this compound analogues have been synthesized by modifying the alkyl or benzyl (B1604629) groups attached to the nitrogen atom. google.com These modifications can influence the compound's affinity and selectivity for its receptor. The introduction of unsaturation in the lower side chain, as seen in (17Z)-trans-13-azaprost-17-enoic acid, is another example of structural diversification. nih.gov

Furthermore, the synthesis of 10-oxa-13-aza, 11-oxa-13-aza, and 9-oxa-7-aza prostanoids demonstrates the exploration of different heterocyclic cores within the prostanoid framework. researchgate.net These analogues are synthesized from 3-acyl- and 3-(3-arylprop-2-enoyl)furan-2,4(3H,5H)-diones, showcasing the versatility of these precursors in generating structural diversity. researchgate.net

Hybrid Compound Synthesis (e.g., with Triterpenoid Scaffolds)

A significant derivatization strategy involves the synthesis of hybrid compounds that combine the this compound scaffold with other pharmacologically active molecules, such as triterpenoids. nih.govsemanticscholar.orgnih.gov A series of betulinic acid-azaprostanoid hybrids have been synthesized with the aim of developing new anti-inflammatory agents. nih.govsemanticscholar.orgnih.gov

The synthetic pathway for these hybrids involves several steps. First, betulin (B1666924) is oxidized to betulonic acid using Jones' oxidation. nih.govsemanticscholar.org This is followed by reductive amination of betulonic acid to yield 3β-amino-3-deoxybetulinic acid. nih.govsemanticscholar.org Finally, this amino-triterpenoid is coupled with 13-azaprostanoic acids or their homo analogues to form the hybrid molecules. nih.govsemanticscholar.orgnih.gov This molecular hybridization approach aims to combine the anti-inflammatory properties of the triterpenoid scaffold with the biological activity of the azaprostanoid moiety. nih.gov

Stereochemical Considerations in this compound Synthesis and Biological Activity

The stereochemistry of this compound and its analogues is a critical determinant of their biological activity. Research has consistently shown that the spatial arrangement of substituents on the cyclopentane ring and the configuration of the side chains profoundly influence the interaction of these compounds with their biological targets, primarily the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptors on human platelets. researchgate.netnih.govpnas.org The inhibitory effects of the 13-aza series are highly susceptible to both the stereochemistry of the five-membered ring and the specific length of the amino side chain. researchgate.netresearchgate.netresearchgate.net Any significant departure from the skeletal arrangement found in natural prostaglandins (B1171923) typically results in a marked decrease in biological potency. researchgate.netresearchgate.netresearchgate.net

To rigorously evaluate the role of stereochemistry, series of cis- and trans-isomers of this compound (APA) and its ring-expanded analogue, 11a-homo-13-azaprostanoic acid (HAPA), were synthesized and studied. nih.gov These studies aimed to elucidate the specific stereochemical requirements for antagonizing responses mediated by arachidonic acid (AA) and the stable endoperoxide analogue U46619 in human platelets and rat aorta. nih.gov

The findings indicate that while all prepared isomers of APA and HAPA can block platelet aggregation and secretion, their potencies vary significantly, highlighting the importance of stereoisomerism. nih.gov The trans-isomer of this compound (trans-APA) was identified as being approximately two to three times more potent as an antagonist of serotonin (B10506) release induced by either AA or U46619 when compared to the other analogues tested. nih.gov This demonstrates a clear stereochemical preference at the platelet receptor. nih.gov

In contrast to the findings in platelets, the isomers of APA and HAPA displayed nearly equal activity as antagonists of U46619-induced contractions in rat vascular tissue, suggesting that the stereochemical requirements for receptor interaction may differ between tissue types. nih.gov All the azaprostanoic acid analogues tested produced a parallel rightward shift in the concentration-response curve of U46619 in the rat aorta, which is indicative of a competitive-type inhibition. nih.gov

The critical nature of stereochemistry is not limited to the cyclopentane ring but also extends to the side chains. Studies on other prostaglandin analogues, such as difluorothromboxane A2, have reinforced that the stereochemistry of the hydroxyl group on the side chain and the geometry of the double bond are crucial for receptor interaction and determining whether a compound acts as an agonist or an antagonist. nih.gov Similarly, for carbocyclic thromboxane A2 mimetics, diastereoisomers with a trans side chain configuration showed potent agonist activity, whereas the corresponding cis isomers were largely inactive. researchgate.net These findings collectively underscore the precise three-dimensional structure required for effective binding and modulation of the TXA2/PGH2 receptor.

The biological activity of different stereoisomers of this compound and its analogues has been quantified, revealing a distinct rank order of potency.

Table 1: Inhibitory Potency of Azaprostanoic Acid Analogs on Platelet Serotonin Release

CompoundIsomer ConfigurationIC₅₀ (µM) for U46619-induced Serotonin Release
This compound (APA)trans3.4
This compound (APA)cis8.9
11a-Homo-13-azaprostanoic Acid (HAPA)trans9.1
11a-Homo-13-azaprostanoic Acid (HAPA)cis8.7
This table presents the concentration of the antagonist required to inhibit the response by 50% (IC₅₀) against serotonin release induced by U46619 in human platelets. Data sourced from Biochemical Pharmacology. nih.gov

Table 2: Antagonist Activity of Azaprostanoic Acid Analogs in Rat Aorta

CompoundIsomer ConfigurationKₑ (µM) for U46619-induced Contractions
This compound (APA)trans7.1 - 13.2
This compound (APA)cis7.1 - 13.2
11a-Homo-13-azaprostanoic Acid (HAPA)trans7.1 - 13.2
11a-Homo-13-azaprostanoic Acid (HAPA)cis7.1 - 13.2
This table shows the equilibrium dissociation constant (Kₑ) for the antagonists against U46619-induced contractions in rat aorta. The range indicates that all isomers were found to be equally active in this assay. Data sourced from Biochemical Pharmacology. nih.gov

These detailed findings emphasize that stereochemical configuration is a paramount consideration in the design and synthesis of this compound analogues as selective and potent therapeutic agents. The subtle differences between cis and trans isomers can lead to significant variations in biological activity, particularly in their ability to antagonize platelet functions. nih.gov

Molecular Mechanisms of Action of 13 Azaprostanoic Acid

Modulation of Intracellular Signaling Pathways

As a receptor antagonist, 13-Azaprostanoic acid exerts its effects by blocking the downstream signaling events that are normally initiated by the binding of agonists like TXA2 and PGH2 to their receptor.

A critical step in platelet activation is the mobilization of intracellular calcium. nih.gov Thromboxane (B8750289) A2 and prostaglandin (B15479496) H2 are known to trigger the release of calcium from intracellular stores, specifically from the dense tubular system in platelets. nih.govthieme-connect.comannualreviews.org This increase in cytosolic calcium is a key signal for subsequent events like platelet shape change and aggregation. nih.gov

Studies have demonstrated that this compound effectively inhibits this calcium mobilization. nih.govthieme-connect.comthieme-connect.com In experiments using isolated platelet vesicles, it was found that this compound blocks the release of calcium stimulated by arachidonic acid, the precursor of TXA2 and PGH2. nih.govthieme-connect.com This inhibition is specific to the TXA2/PGH2 receptor pathway, as this compound does not affect calcium release stimulated by other agonists like ADP. nih.gov By preventing the rise in intracellular calcium, this compound effectively blocks a crucial step in the platelet activation cascade initiated by TXA2 and PGH2. nih.gov

Effects on Cyclic AMP Levels and Related Signaling Cascades

Research indicates that this compound's inhibitory effect on platelet aggregation is not mediated by an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels. pnas.org Studies have shown that this compound itself does not stimulate the production of cAMP in platelets, nor does it enhance the increase in cAMP induced by other agents like prostacyclin (PGI2). nih.gov This is a crucial distinction, as many inhibitors of platelet aggregation exert their effects by elevating intracellular cAMP. pnas.org

While this compound does not directly influence cAMP production, it has been observed to suppress the inhibitory effects of prostaglandin E2 (PGE2) and the prostaglandin H2 (PGH2) analog U46619 on PGE1-induced cAMP elevation. thieme-connect.com This suggests an indirect interaction with the signaling pathways that regulate cAMP, likely through its primary mechanism as a receptor antagonist. thieme-connect.com The potentiation of the deaggregatory effects of PGI2 by this compound is also not linked to cAMP facilitation, further highlighting that its mechanism is independent of direct adenylate cyclase stimulation. nih.govthieme-connect.com

Interaction with G-Protein Coupled Receptors (GPCRs)

The primary molecular target of this compound is the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor, a member of the G-protein coupled receptor (GPCR) family. nih.govjci.org These receptors are integral membrane proteins that play a pivotal role in signal transduction across the cell membrane. wikipedia.org Upon activation by their endogenous ligands, TXA2 and PGH2, these receptors initiate a cascade of intracellular events leading to platelet activation and aggregation. annualreviews.org

This compound functions as a specific and direct antagonist at this receptor. pnas.orgnih.gov Binding studies using radiolabeled this compound have demonstrated specific, saturable, and reversible binding to human platelet membranes. nih.gov Scatchard analysis of this binding revealed two distinct sites: a high-affinity site with a dissociation constant (Kd) of approximately 100 nM and a low-affinity site with a Kd of 3.5 µM. nih.gov This binding is stereospecific, with the trans-isomer showing significantly higher affinity than the cis-isomer. nih.gov The compound's antagonism at the TXA2/PGH2 receptor blocks the physiological effects of TXA2 and PGH2, such as the mobilization of intracellular calcium, which is a critical step in platelet activation. thieme-connect.comnih.gov

Differentiation from Thromboxane Synthase Inhibitors and Cyclooxygenase Inhibitors

The mechanism of this compound is fundamentally different from that of thromboxane synthase inhibitors and cyclooxygenase (COX) inhibitors. pnas.orgsc.edu

Cyclooxygenase (COX) inhibitors , such as indomethacin (B1671933) and aspirin, block the enzyme cyclooxygenase, which is responsible for the conversion of arachidonic acid into the prostaglandin endoperoxides PGG2 and PGH2. sc.eduresearchgate.net This inhibition prevents the formation of all subsequent prostanoids, including thromboxanes and prostaglandins (B1171923). sc.edu In contrast, this compound does not inhibit COX activity. researchgate.net Studies have shown that even in the presence of this compound, the production of thromboxane B2 (the stable metabolite of TXA2) from arachidonic acid remains uninhibited. nih.gov

Thromboxane synthase inhibitors , such as imidazole (B134444) and its derivatives, specifically block the enzyme thromboxane synthase, which converts PGH2 into TXA2. sc.edu This leads to a reduction in TXA2 levels but may cause an accumulation of PGH2, which can still act on the TXA2/PGH2 receptor. sc.edu this compound, however, does not inhibit thromboxane synthase. pnas.orgnih.gov It acts downstream of both COX and thromboxane synthase, directly at the receptor level. pnas.org This direct antagonism of the receptor ensures a complete blockade of the signaling initiated by both TXA2 and its precursor, PGH2. pnas.orgnih.gov

The following table summarizes the distinct mechanisms of these three classes of inhibitors:

Inhibitor ClassPrimary TargetEffect on Arachidonic Acid Cascade
Cyclooxygenase Inhibitors Cyclooxygenase (COX) enzymeBlocks conversion of arachidonic acid to PGG2/PGH2. sc.edu
Thromboxane Synthase Inhibitors Thromboxane synthase enzymeBlocks conversion of PGH2 to TXA2. sc.edu
This compound Thromboxane/Endoperoxide ReceptorAntagonizes the receptor for PGH2 and TXA2. pnas.orgnih.gov

Molecular Modeling and Computational Studies of Receptor-Ligand Interactions

While specific molecular modeling and computational studies focused solely on the receptor-ligand interactions of this compound are not extensively detailed in the provided search results, the principles of structure-based drug design (SBDD) offer a framework for understanding these interactions. mdpi.com SBDD utilizes the three-dimensional structure of a target receptor to design ligands with high affinity and specificity. mdpi.com

The development and study of this compound and its analogs have inherently relied on understanding the structural requirements for binding to the TXA2/PGH2 receptor. The synthesis of a tritiated form of trans-13-Azaprostanoic acid was undertaken specifically to probe this receptor and elucidate the mechanism of action of azaprostanoids. nih.gov

Binding studies have provided crucial data for understanding the structure-activity relationship. For instance, the stereospecificity of the receptor is evident from the much higher affinity of the trans-isomer of this compound compared to the cis-isomer. nih.gov Furthermore, the inability of inactive prostaglandin metabolites like thromboxane B2 and 6-keto-prostaglandin F1α to compete for the binding site underscores the specific structural requirements for receptor recognition. nih.gov Conversely, the effective competition by the TXA2/PGH2 mimetic U46619 and the antagonist PGF2α further validates that this compound binds to the specific TXA2/PGH2 receptor. nih.gov

Future molecular modeling studies could build upon this experimental data to create detailed computational models of the this compound-receptor complex. Such models would be invaluable for designing novel and even more potent antagonists with improved therapeutic profiles.

Biological Activities and Pharmacological Modulation in Experimental Models

Effects on Platelet Function in In Vitro and Ex Vivo Models

13-Azaprostanoic acid (13-APA) has been identified as a significant modulator of platelet function, acting primarily as a competitive antagonist at the thromboxane (B8750289) A2/prostaglandin (B15479496) H2 (TXA2/PGH2) receptor. Its effects have been characterized across various experimental models, demonstrating a specific profile of activity against certain pathways of platelet activation.

This compound and its analogs effectively inhibit platelet aggregation initiated by arachidonic acid (AA). nih.govnih.govgoogle.com This inhibition is not due to an effect on the cyclooxygenase enzyme, as 13-APA does not prevent the synthesis of thromboxane from arachidonic acid. nih.gov Instead, it acts downstream by blocking the receptor that mediates the action of the arachidonic acid metabolites, PGH2 and TXA2. nih.govresearchgate.net Studies have shown that 13-APA specifically inhibits human platelet aggregation induced by arachidonic acid. nih.gov The inhibitory potency of these compounds is sensitive to their chemical structure, including stereochemistry and the length of the amino side chain. nih.govresearchgate.net

A key mechanism of this compound is its direct antagonism of the platelet thromboxane/endoperoxide receptor. nih.gov This has been demonstrated through its ability to block platelet aggregation and other responses induced by both PGH2 and stable PGH2/TXA2 mimetics like U46619. nih.govnih.govnih.gov In human platelet-rich plasma, 13-APA and its analogs produce a concentration-dependent blockade of aggregatory and secretory responses triggered by U46619. nih.gov For instance, the trans-isomer of 13-APA (trans-APA) was found to be a more potent antagonist of U46619-induced serotonin (B10506) release than its cis-isomer. nih.gov The antagonism appears to be competitive, as 13-APA completely blocks PGH2-induced aggregation in platelets where thromboxane synthesis has been inhibited by indomethacin (B1671933). nih.gov

Table 1: Inhibitory Potency (IC50) of this compound Analogs Against U46619-Induced Serotonin Release in Human Platelets

CompoundIC50 (µM)
trans-APA3.4
cis-APA8.9
cis-HAPA8.7
trans-HAPA9.1

Data sourced from scientific literature. nih.gov APA: Azaprostanoic acid; HAPA: Homo-azaprostanoic acid.

The antagonistic effects of this compound extend to the inhibition of platelet granule secretion. It has been shown to block the secretory responses induced by arachidonic acid and U46619. nih.gov Specifically, 13-APA inhibits the release of serotonin ([14C]serotonin) from platelets that is triggered by agonists like arachidonic acid, ADP, and thrombin. nih.govpnas.org This inhibition of the release reaction is a key part of its anti-aggregatory effect, as substances released from granules, such as ADP and serotonin, serve to amplify platelet activation. nih.govnih.gov The trans-isomer of 13-APA was found to be approximately two to three times more potent as an antagonist of serotonin release induced by either arachidonic acid or U46619 compared to other tested analogs. nih.gov

A notable pharmacological property of this compound is its ability to potentiate the deaggregatory effects of prostacyclin (PGI2). nih.govthieme-connect.com While 13-APA can itself reverse platelet aggregation induced by U46619, its effect is significantly enhanced when combined with PGI2. nih.govthieme-connect.com In one study, concentrations of 13-APA and PGI2 that each induced about 20% deaggregation on their own, produced a 60% deaggregation when combined at half their individual concentrations, demonstrating a supra-additive or synergistic interaction. nih.gov This potentiation occurs through a distinct mechanism from that of PGI2. thieme-connect.com 13-APA does not stimulate the production of cyclic AMP (cAMP), nor does it facilitate PGI2-induced increases in cAMP. nih.govthieme-connect.com The proposed mechanism is that while PGI2 promotes deaggregation by increasing cAMP and stimulating calcium sequestration, 13-APA contributes by blocking the ability of U46619 to mobilize intracellular calcium. thieme-connect.com

The inhibitory action of this compound is highly specific. While it effectively blocks platelet activation pathways dependent on the TXA2/PGH2 receptor, it does not inhibit primary aggregation induced by agonists such as ADP or thrombin. nih.gov However, it does inhibit the secondary wave of aggregation and the associated serotonin release that is stimulated by these agonists, as this secondary phase is often dependent on the synthesis and action of TXA2. nih.govpnas.org Research has confirmed that thrombin-induced platelet aggregation is not affected by 13-APA, indicating that its mechanism is independent of the thromboxane pathway in this context. taylorandfrancis.com Therefore, 13-APA serves as a selective tool to dissect the contribution of TXA2/PGH2 signaling in the complex process of platelet activation initiated by various agonists. researchgate.net

Potentiation of Prostacyclin-Mediated Platelet Deaggregation

Effects on Vascular Smooth Muscle and Vasoconstriction in Experimental Models

In addition to its effects on platelets, this compound also demonstrates significant activity on vascular smooth muscle. It acts as an antagonist of prostanoid-induced vasoconstriction. nih.govnih.gov In studies using canine mesenteric arteries, 13-APA specifically antagonized contractions induced by PGF2α, PGE2, and the TXA2 mimetic U-46619. nih.gov This antagonism was demonstrated by a dose-related, parallel rightward shift of the dose-response curves for these prostanoids, which is characteristic of competitive antagonism. nih.govnih.gov Importantly, 13-APA did not affect the contractile responses to other vasoconstrictors like norepinephrine (B1679862), serotonin (5-hydroxytryptamine), or potassium chloride, highlighting its specificity for prostanoid receptors. nih.gov Similarly, in rat aorta preparations, 13-APA analogs competitively inhibited U46619-induced contractions. nih.gov The compound itself showed no agonist activity at the concentrations used. nih.gov

Table 2: Antagonistic Effect of this compound (13-APA) on Prostanoid-Induced Contraction in Canine Mesenteric Artery

Agonist13-APA ConcentrationDose Ratio (EC50 with/without antagonist)
PGF2α5 x 10-5 M2.7 ± 0.3
PGE25 x 10-5 M3.5 ± 0.9
U-466195 x 10-5 M5.2 ± 0.9
PGF2α2 x 10-4 M17.1 ± 3.0
PGE22 x 10-4 M> 50
U-466192 x 10-4 M23.3 ± 5.7

Data sourced from scientific literature. nih.gov

Antagonism of Prostanoid-Induced Vascular Contraction

This compound has demonstrated its capacity as an antagonist of vascular contractions induced by various prostanoids. In in-vitro studies using helically cut strips of canine mesenteric arteries, 13-APA was shown to competitively inhibit contractions caused by prostaglandin F2α (PGF2α), prostaglandin E2 (PGE2), and the thromboxane A2 (TXA2) mimetic, U-46619. nih.gov

Exposure to 13-APA resulted in a dose-dependent shift to the right of the dose-response curves for all three prostanoids, indicating a competitive antagonism. nih.gov Notably, 13-APA did not affect the contractile responses to non-prostanoid agents like norepinephrine, 5-hydroxytryptamine, or potassium chloride, nor did it alter the relaxation induced by prostacyclin (PGI2). nih.gov This specificity highlights its targeted action on prostanoid receptors. Furthermore, at the concentrations tested, 13-APA itself did not exhibit any agonist activity. nih.gov

The antagonist potency of 13-APA was quantified by dose ratios, which measure the fold-increase in the agonist concentration required to produce the same response in the presence of the antagonist. The results from these studies are summarized in the table below.

Agonist13-APA ConcentrationDose Ratio (at EC50)
PGF2α5 x 10⁻⁵ M2.7 ± 0.3
PGE25 x 10⁻⁵ M3.5 ± 0.9
U-466195 x 10⁻⁵ M5.2 ± 0.9
PGF2α2 x 10⁻⁴ M17.1 ± 3
PGE22 x 10⁻⁴ M> 50
U-466192 x 10⁻⁴ M23.3 ± 5.7
Data derived from studies on canine mesenteric arteries. nih.gov

These findings establish 13-APA as a specific antagonist of prostanoid-induced vascular contraction without intrinsic agonist properties. nih.gov

Selective Blockade of TXA2 Responses in Vascular Tissue

Further investigations have underscored the selective nature of 13-APA's antagonism, particularly towards thromboxane A2 (TXA2) responses. nih.govnih.gov Studies on rat aortic tissue have shown that 13-APA and its analogs competitively inhibit contractions mediated by the TXA2 mimetic U-46619. nih.gov This is evidenced by a rightward shift in the U-46619 concentration-response curve in the presence of these compounds. nih.gov

The inhibitory activity of 13-APA analogs against U-46619-induced contractions in rat vascular tissue was found to be stereoselective, with the trans-isomer being more potent than the cis-isomer in some contexts, although both isomers of a related analog, HAPA, were equally effective. nih.gov This suggests that the stereochemistry of the molecule plays a crucial role in its interaction with the TXA2 receptor on vascular smooth muscle.

The table below presents the antagonist constants (KB values) for different azaprostanoic acid analogs against U-46619-induced contractions in rat aorta.

CompoundIsomerKB Value (µM)
This compound (APA)trans7.1
This compound (APA)cis13.2
11a-Homo-13-azaprostanoic Acid (HAPA)transNot specified
11a-Homo-13-azaprostanoic Acid (HAPA)cisNot specified
Data from studies on rat aorta. nih.gov

The research indicates that these azaprostanoic acid analogs function as selective antagonists of the endoperoxide (U46619)/thromboxane A2 receptor in both platelets and vascular tissue. nih.gov

Modulation of Inflammatory Responses in Pre-clinical Models

Anti-inflammatory Effects in Specific Animal Models of Inflammation

The anti-inflammatory potential of this compound and its derivatives has been explored in various animal models of inflammation. nih.govmdpi.com In a study utilizing a concanavalin (B7782731) A-induced mouse paw edema model, which represents immunogenic inflammation, hybrids of betulinic acid and azaprostanoic acids demonstrated a pronounced anti-inflammatory effect, comparable to the standard anti-inflammatory drug indomethacin. nih.govnih.gov However, in models of exudative inflammation, such as histamine- or formalin-induced paw edema, these compounds did not show a statistically significant effect. nih.govnih.gov

Immunomodulating Activity of this compound Derivatives

Derivatives of this compound have been shown to possess immunomodulating properties. nih.govnih.gov Specifically, novel 9,11-ethano analogues of prostaglandin endoperoxides with a nitrogen atom at position 13 have demonstrated dose-dependent effects on B-cellular immunity in in vivo models. researchgate.net

Furthermore, the hybridization of betulinic acid with 13-azaprostanoic acids has been investigated as a strategy to develop new anti-inflammatory agents with low toxicity. nih.govnih.gov While the betulinic acid scaffold provides the main anti-inflammatory activity, the azaprostanoic acid component contributes to the immunomodulatory profile and reduces toxicity. nih.gov

Effects on Eicosanoid Metabolism and Inflammatory Mediators

The mechanism of action of this compound involves the modulation of eicosanoid pathways, which are central to the inflammatory process. nih.gov Eicosanoids, including prostaglandins (B1171923) and thromboxanes, are lipid mediators derived from arachidonic acid that play a critical role in inflammation. nih.gov

Studies have shown that 13-APA does not inhibit the synthesis of thromboxane from arachidonic acid. nih.gov Instead, it acts as a receptor antagonist, blocking the effects of pro-inflammatory mediators like TXA2. nih.govnih.gov This is a key distinction from non-steroidal anti-inflammatory drugs (NSAIDs), which typically work by inhibiting the cyclooxygenase (COX) enzymes responsible for producing prostaglandins and thromboxanes. nih.gov

By selectively blocking the TXA2 receptor, 13-APA can inhibit platelet aggregation and vasoconstriction, which are key components of the inflammatory response, without directly interfering with the broader enzymatic pathways of eicosanoid production. nih.govnih.gov

Actions in Other Biological Systems

The biological activities of this compound extend beyond the vascular and inflammatory systems.

Platelet Aggregation: 13-APA is a potent inhibitor of human platelet aggregation induced by arachidonic acid, prostaglandin H2, and the stable endoperoxide analog U-46619. nih.gov It also inhibits the release of serotonin from platelets in response to various stimuli. nih.gov This anti-platelet activity is a direct consequence of its antagonism at the thromboxane/endoperoxide receptor on platelets. nih.gov

Endotoxic Shock: In a rat model of endotoxic shock, pretreatment with this compound significantly reduced mortality. researchgate.net This protective effect suggests that the pathogenic mechanisms of endotoxic shock may involve an overproduction of thromboxane A2, and that blocking its effects with an antagonist like 13-APA can be beneficial. researchgate.netresearchcommons.org

Toad Urinary Bladder: In the toad urinary bladder, a model system for studying water permeability, trans-13-azaprostanoic acid was found to antagonize the effects of thromboxane and stable prostaglandin endoperoxide analogs. researchcommons.org This finding, consistent with its receptor antagonist properties, further demonstrates the specificity of its action across different biological systems. researchcommons.org

Impact on Water Permeability in Experimental Bladder Models

Research utilizing the toad urinary bladder has provided significant insights into the role of this compound as a modulator of water permeability. Specifically, the trans- isomer of this compound has been identified as an antagonist of prostaglandin endoperoxide/thromboxane A2 receptors. nih.gov In experimental settings, this compound has demonstrated a dose-dependent inhibition of water flow stimulated by thromboxane B2 and the stable prostaglandin endoperoxide analog U46619. nih.gov

Studies have shown that while thromboxane B2 and certain prostaglandin endoperoxide analogs like U44069 and U46619 can stimulate water flow across the toad urinary bladder, the presence of trans-13-Azaprostanoic acid can counteract this effect. nih.govnih.gov For instance, U46619 was found to enhance vasopressin-stimulated water flow, an effect that was abolished by trans-13-Azaprostanoic acid. nih.gov It is noteworthy that the cis- isomer of this compound was found to be inactive, as it did not inhibit vasopressin-stimulated water flow or the effects of U46619. nih.govresearchcommons.org This stereospecificity highlights the precise structural requirements for its antagonistic activity at the receptor level.

The following table summarizes the inhibitory effect of trans-13-Azaprostanoic acid on stimulated water flow in the toad urinary bladder model.

Stimulating AgentEffect on Water FlowImpact of trans-13-Azaprostanoic Acid
Thromboxane B₂Stimulates water flow in a dose-dependent manner. nih.govInhibits thromboxane B₂-stimulated water flow dose-dependently. nih.gov
U46619 (Prostaglandin endoperoxide analog)Stimulates water flow. nih.govInhibits U46619-stimulated water flow in a dose-dependent manner. nih.gov
VasopressinStimulates water flow. nih.govInhibits vasopressin-stimulated water flow. nih.gov
Vasopressin + U46619U46619 enhances vasopressin-stimulated water flow. nih.govAbolishes the potentiating effects of U46619 on vasopressin-stimulated water flow. nih.gov

Role in Endotoxemia and Systemic Responses in Animal Models

In animal models of endotoxic shock, this compound has been investigated for its potential protective effects. Endotoxic shock is a severe systemic inflammatory response to bacterial endotoxins, often involving the excessive production of inflammatory mediators like thromboxane A2. sc.edu As an antagonist of the thromboxane A2 receptor, this compound has been shown to improve survival rates in rats subjected to endotoxemia. ahajournals.orgfunctionalps.com

Studies have demonstrated that pretreatment with this compound can significantly reduce mortality in endotoxic shock. functionalps.com This protective effect is attributed to its ability to block the actions of thromboxane A2, a potent vasoconstrictor and platelet aggregator, which is implicated in the pathophysiology of endotoxic shock. sc.edu The increased synthesis of thromboxane A2 during endotoxemia is thought to contribute to the development of disseminated intravascular coagulation and organ damage. ahajournals.org By antagonizing the thromboxane receptor, this compound helps to mitigate these detrimental effects. sc.edu

The data below illustrates the protective effect of this compound on survival in a rat model of endotoxic shock.

Treatment Group24-hour Survival Rate
Control (Endotoxin only)0%
This compound + Endotoxin (B1171834)50% functionalps.com

Methodological Approaches for Studying 13 Azaprostanoic Acid

Platelet Aggregometry and Secretion Assays (e.g., Turbidometric Method, Serotonin (B10506) Release)

Platelet aggregometry is a fundamental technique used to assess the effects of compounds like 13-APA on platelet function. The turbidometric method, a common form of aggregometry, measures changes in light transmission through a suspension of platelet-rich plasma (PRP). As platelets aggregate, the turbidity of the plasma decreases, allowing more light to pass through. This change is recorded over time to quantify the extent and rate of aggregation.

Studies have shown that 13-APA specifically inhibits platelet aggregation induced by agents that act via the TXA2/PGH2 receptor, such as arachidonic acid and the stable endoperoxide analog U46619. nih.gov In these experiments, 13-APA is added to the PRP before the aggregating agent. The resulting inhibition of the aggregation response provides a measure of the antagonistic activity of 13-APA. nih.gov

Complementing aggregometry, secretion assays provide further insight into platelet activation. A common method involves pre-incubating platelets with [¹⁴C]serotonin, which is taken up and stored in the dense granules. pnas.org Upon platelet activation, the contents of these granules, including the radiolabeled serotonin, are released. pnas.org By measuring the amount of radioactivity released into the surrounding plasma, researchers can quantify the extent of the secretory response.

Research has demonstrated that 13-APA inhibits [¹⁴C]serotonin release stimulated by arachidonic acid. nih.govpnas.org This indicates that its antagonistic action extends to the secretory processes that accompany platelet aggregation. The inhibitory potency of 13-APA and its analogs against serotonin release induced by U46619 has been quantified, with trans-APA showing greater activity than its cis-isomer. nih.gov

Table 1: Inhibitory Potency of 13-APA Analogs on U46619-Induced Serotonin Release in Human Platelets nih.gov

Compound IC50 (µM)
trans-APA 3.4
cis-APA 8.9
cis-HAPA 8.7
trans-HAPA 9.1

IC50 represents the concentration required to inhibit the response by 50%.

Receptor Binding Assays using Radiolabeled Ligands (e.g., [3H]13-APA)

Receptor binding assays are a direct method to study the interaction of a ligand with its receptor. In the context of 13-Azaprostanoic acid, radiolabeled forms of the compound, such as [³H]13-APA, have been instrumental. These assays typically involve incubating isolated human platelet membranes with the radiolabeled ligand. nih.gov The amount of ligand that binds specifically to the receptors is then quantified.

Studies using [³H]13-APA have revealed that its binding to platelet membranes is rapid, reversible, saturable, and dependent on temperature. nih.gov Scatchard analysis of the binding data indicated the presence of two distinct binding sites: a high-affinity site and a low-affinity site. nih.gov

Table 2: Binding Characteristics of [³H]13-APA to Human Platelet Membranes nih.gov

Binding Site Dissociation Constant (Kd)
High-Affinity 100 nM

Competitive binding experiments are also a key component of these assays. In these studies, the ability of unlabeled compounds to displace the radiolabeled ligand from its binding site is measured. It was found that U46619, a TXA2/PGH2 mimetic, and prostaglandin (B15479496) F2α, another antagonist, effectively competed with [³H]13-APA for binding. nih.gov Conversely, biologically inactive prostaglandin derivatives like thromboxane (B8750289) B2 did not compete for binding. nih.gov These findings confirm that 13-APA binds to the specific TXA2/PGH2 receptor on the platelet membrane. nih.gov The binding was also shown to be stereospecific, with the cis isomer of 13-APA having a significantly lower affinity. nih.gov

In Vitro Tissue Bath Studies for Vascular Reactivity

To understand the effects of this compound on blood vessels, in vitro tissue bath studies are employed. In this methodology, isolated vascular tissues, such as helically cut strips of canine mesenteric arteries, are mounted in an organ bath containing a physiological salt solution. nih.gov The isometric contractions of the tissue in response to various agents are then recorded.

These studies have shown that 13-APA acts as a specific antagonist to prostanoid-induced vascular contraction. nih.gov When the arterial strips were exposed to 13-APA, it caused a dose-related, parallel shift to the right in the dose-response curves for prostanoids like prostaglandin F2α, prostaglandin E2, and the TXA2 mimetic U-46619. nih.gov This indicates a competitive antagonism. Importantly, 13-APA did not affect the contractile responses to other agents like norepinephrine (B1679862) or potassium chloride, highlighting its specificity for prostanoid receptors. nih.gov The compound itself did not show any significant agonist (contractile) activity. nih.gov

Table 3: Antagonistic Effect of 13-APA on Prostanoid-Induced Contractions in Canine Mesenteric Artery nih.gov

Prostanoid 13-APA Concentration Dose Ratio (at EC50)
PGF2α 5 x 10⁻⁵ M 2.7 ± 0.3
PGE2 5 x 10⁻⁵ M 3.5 ± 0.9
U-46619 5 x 10⁻⁵ M 5.2 ± 0.9
PGF2α 2 x 10⁻⁴ M 17.1 ± 3
PGE2 2 x 10⁻⁴ M > 50
U-46619 2 x 10⁻⁴ M 23.3 ± 5.7

Dose ratio represents the factor by which the agonist concentration must be increased to produce the same response in the presence of the antagonist.

Measurement of Intracellular Calcium Levels (e.g., using Fura-2)

The mobilization of intracellular calcium is a critical step in platelet activation. The fluorescent probe Fura-2 is widely used to measure changes in intracellular calcium concentrations. Platelets are loaded with Fura-2 AM, the acetoxymethyl ester form of the dye, which can cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the Fura-2. The fluorescence of Fura-2 is dependent on the concentration of free calcium, and by measuring the fluorescence at specific excitation wavelengths, the intracellular calcium levels can be quantified.

Studies utilizing this technique, or similar fluorescent probes like chlortetracycline, have provided direct evidence that the products of arachidonic acid metabolism, namely TXA2 and PGH2, cause a significant release of intraplatelet calcium. nih.gov This calcium mobilization is a key event that is blocked by 13-APA. When platelets were pre-treated with 13-APA, the calcium release stimulated by arachidonic acid was inhibited. nih.gov This demonstrates that the antagonistic effect of 13-APA at the TXA2/PGH2 receptor directly translates to the prevention of downstream signaling events like calcium mobilization. nih.gov

Biochemical Analysis of Eicosanoid Metabolites (e.g., Thromboxane B2 via Radioimmunoassay)

To confirm that this compound acts as a receptor antagonist rather than an inhibitor of thromboxane synthesis, it is essential to measure the levels of eicosanoid metabolites. The most relevant metabolite in this context is Thromboxane B2 (TXB2), the stable, inactive breakdown product of the highly unstable Thromboxane A2 (TXA2).

Radioimmunoassay (RIA) is a highly sensitive method used to quantify TXB2 levels. This technique involves a competitive binding reaction where the TXB2 in a sample competes with a fixed amount of radiolabeled TXB2 for binding to a limited amount of anti-TXB2 antibody. By measuring the radioactivity of the antibody-bound fraction, the concentration of TXB2 in the original sample can be determined.

Studies have consistently shown that while 13-APA effectively blocks platelet aggregation and calcium mobilization induced by arachidonic acid, it does not inhibit the synthesis of TXA2, as measured by the formation of TXB2. nih.govthieme-connect.com For instance, in experiments with platelet-rich plasma aggregated with arachidonic acid, the presence of 13-APA did not significantly reduce the amount of TXB2 produced, whereas a cyclooxygenase inhibitor like indomethacin (B1671933) completely blocked its formation. pnas.org This crucial finding solidifies the classification of 13-APA as a specific antagonist of the TXA2/PGH2 receptor. nih.govthieme-connect.com

Assays for Adenylate Cyclase Activity and Cyclic AMP Levels

The regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels is a key signaling pathway in platelets, with increased cAMP generally leading to inhibition of platelet activation. Adenylate cyclase is the enzyme responsible for the synthesis of cAMP. The activity of this enzyme and the resulting levels of cAMP can be measured to understand the mechanism of action of various compounds.

Studies have been conducted to determine if the inhibitory effects of 13-APA on platelet function are mediated through an increase in cAMP. These investigations have consistently found that 13-APA does not stimulate cAMP production in platelets. nih.govnih.gov Even at high concentrations, 13-APA did not lead to an increase in basal cAMP levels. thieme-connect.com Furthermore, in studies where 13-APA was used in combination with prostacyclin (PGI2), a known stimulator of adenylate cyclase, 13-APA did not facilitate the PGI2-induced increase in cAMP. thieme-connect.comnih.gov This indicates that the antagonistic action of 13-APA is independent of the adenylate cyclase-cAMP signaling pathway and occurs through a distinct mechanism, namely the blockade of the TXA2/PGH2 receptor. thieme-connect.comnih.gov

Table 4: Effect of 13-APA and PGI2 on Platelet cAMP Levels thieme-connect.com

Treatment cAMP (pmoles/ml)
Control 11.3 ± 0.4
13-APA 11.4 ± 0.3
PGI2 16.1 ± 0.5
PGI2 + 13-APA 16.5 ± 0.8

Data are presented as mean ± standard error.

Immunological Assays (e.g., ELISA, Immunoprecipitation) for Protein Phosphorylation

Protein phosphorylation is a fundamental mechanism of signal transduction in virtually all cellular processes, including platelet activation. Following receptor stimulation, a cascade of protein kinases and phosphatases are activated, leading to changes in the phosphorylation state of various proteins, which in turn regulate cellular responses.

While specific studies focusing solely on the effect of 13-APA on protein phosphorylation using ELISA or immunoprecipitation are not extensively detailed in the provided context, the broader understanding of TXA2/PGH2 receptor signaling suggests the involvement of such pathways. Stimulation of the TXA2/PGH2 receptor is known to activate protein kinase C (PKC). annualreviews.orgcapes.gov.br Immunological assays like ELISA (Enzyme-Linked Immunosorbent Assay) and immunoprecipitation can be used to study these phosphorylation events. For example, an ELISA could be designed to detect the phosphorylated form of a specific substrate of a kinase involved in the TXA2 signaling pathway. Immunoprecipitation could be used to isolate a specific protein, followed by Western blotting with an antibody that recognizes its phosphorylated state.

The inhibitory action of 13-APA at the TXA2/PGH2 receptor would be expected to prevent the downstream activation of kinases like PKC and the subsequent phosphorylation of their target proteins. Therefore, these immunological assays represent a powerful set of tools to further dissect the molecular signaling pathways that are blocked by this compound.

Animal Models for Studying In Vivo Pharmacological Effects

Animal models are indispensable tools for elucidating the in vivo pharmacological effects of this compound (13-APA) and its analogs. These models allow for the investigation of the compound's impact on complex physiological and pathological processes such as thrombosis, inflammation, and endotoxic shock.

Thrombosis

Animal models of thrombosis are crucial for evaluating the antithrombotic potential of this compound. These models mimic various aspects of thrombus formation in humans, providing a platform to study the compound's mechanism of action.

One key model involves the de-endothelialization of the rabbit aorta using a balloon catheter to induce vascular damage and subsequent thrombus formation. nih.gov In this model, platelet deposition at the site of injury is quantified using radiolabeled autologous platelets. nih.gov Studies utilizing this rabbit model have demonstrated that 13-APA can inhibit platelet deposition on the de-endothelialized aorta. nih.gov Specifically, at a certain plasma concentration, 13-APA was found to reduce platelet deposition by 45%. nih.gov This effect is attributed to the direct antagonism of thromboxane A2/prostaglandin H2 (TXA2/PGH2) at the platelet receptor level, as 13-APA does not affect arachidonic acid metabolism. nih.gov

Another approach involves inducing acute myocardial ischemia in cats by occluding a coronary artery. nih.gov While 13-APA showed minimal protection in reversing ischemia-induced ST segment elevations in this model, it did inhibit platelet aggregation in cat platelet-rich plasma induced by arachidonic acid. nih.gov Furthermore, in a rabbit model of sudden death induced by sodium arachidonate, 13-APA offered significant protection. nih.gov It was also observed to reduce the decrease in circulating platelet count in rabbits that survived the arachidonic acid challenge. nih.gov These findings suggest that the antagonism of platelet thromboxane A2 receptors is a key mechanism in preventing sudden death in this model. nih.gov

Canine models of platelet-dependent coronary occlusion have also been employed to study the effects of thromboxane A2/prostaglandin endoperoxide receptor antagonists like 13-APA. nih.gov In these models, antagonists have been shown to increase the time to thrombotic vascular occlusion. nih.gov When administered at the time of occlusion, these antagonists could restore coronary blood flow, suggesting a reversal of platelet aggregation and/or relaxation of vascular smooth muscle at the thrombus site. nih.gov

Table 1: Animal Models of Thrombosis for this compound Research

Animal Model Experimental Setup Key Findings with this compound/Analogs
Rabbit De-endothelialization of the aorta via balloon catheter to measure platelet deposition. nih.gov Inhibited platelet deposition by 45% at a plasma concentration of 40 microM. nih.gov
Rabbit Induction of sudden death by sodium arachidonate. nih.gov Provided significant protection against sudden death. nih.gov Reduced the decrease in circulating platelet count. nih.gov
Cat Acute myocardial ischemia induced by coronary artery occlusion. nih.gov Minimal protection against ST segment elevation. nih.gov Inhibited arachidonic acid-induced platelet aggregation in vitro. nih.gov
Dog Platelet-dependent coronary occlusion. nih.gov Increased time to thrombotic vascular occlusion. nih.gov Restored coronary blood flow when administered at the time of occlusion. nih.gov

Inflammation

The anti-inflammatory properties of this compound derivatives have been investigated using various mouse models of inflammation. These models help to characterize the specific pathways through which these compounds exert their effects.

A study involving hybrids of betulinic acid and azaprostanoic acids utilized several mouse paw edema models to assess anti-inflammatory activity. semanticscholar.orgnih.gov These included histamine-induced, formalin-induced, and concanavalin (B7782731) A-induced paw edema. semanticscholar.orgnih.gov In the concanavalin A-induced immunogenic inflammation model, the hybrid compounds demonstrated a pronounced anti-inflammatory effect, which was comparable to the potent anti-inflammatory drug indomethacin. semanticscholar.orgnih.gov However, in the models of exudative inflammation (histamine- and formalin-induced), the compounds did not show a statistically significant effect. semanticscholar.orgnih.gov This suggests that the anti-inflammatory action of these hybrids is primarily directed towards immune-mediated inflammatory processes. semanticscholar.org

Table 2: Animal Models of Inflammation for this compound Hybrid Research

Animal Model Inflammation Induction Method Key Findings with Betulinic Acid-Azaprostanoic Acid Hybrids
Mouse Concanavalin A-induced paw edema (Immunogenic inflammation). semanticscholar.orgnih.gov Pronounced anti-inflammatory effect, comparable to indomethacin. semanticscholar.orgnih.gov
Mouse Histamine-induced paw edema (Exudative inflammation). semanticscholar.orgnih.gov No statistically significant effect. semanticscholar.orgnih.gov
Mouse Formalin-induced paw edema (Exudative inflammation). semanticscholar.orgnih.gov No statistically significant effect. semanticscholar.orgnih.gov

Endotoxic Shock

Animal models of endotoxic shock are critical for understanding the role of thromboxane A2 in the pathogenesis of this life-threatening condition and for evaluating the protective effects of its antagonists, such as this compound.

Rats are commonly used in these models, where endotoxic shock is induced by the administration of bacterial endotoxin (B1171834), such as from Salmonella enteritidis. functionalps.comresearchgate.net Studies have shown that endotoxin administration leads to a significant increase in plasma levels of thromboxane B2 (the stable metabolite of thromboxane A2). functionalps.comresearchgate.net Pretreatment of rats with this compound has been demonstrated to significantly reduce mortality from endotoxic shock. functionalps.comresearchgate.netsc.edu For instance, in one study, pretreatment with 13-APA reduced the 24-hour mortality rate from 100% in control rats to 50%. functionalps.comresearchgate.net

These findings, along with similar protective effects observed with thromboxane synthase inhibitors and in essential fatty acid-deficient rats (which have a reduced capacity to produce arachidonic acid metabolites), strongly suggest that the increased synthesis of thromboxane A2 is a key contributor to the pathogenesis of endotoxic shock. functionalps.comsc.eduahajournals.org The protective effect of 13-APA in these models is attributed to its ability to antagonize the actions of thromboxane A2. sc.eduahajournals.org

Table 3: Animal Models of Endotoxic Shock for this compound Research

Animal Model Endotoxic Shock Induction Key Findings with this compound
Rat Intravenous administration of Salmonella enteritidis endotoxin. functionalps.comresearchgate.net Reduced 24-hour mortality from 100% (control) to 50%. functionalps.comresearchgate.net

Future Directions and Research Perspectives

Development of Novel 13-Azaprostanoic Acid Analogues with Enhanced Selectivity or Potency

The quest for more effective therapeutic agents necessitates the continuous development of novel analogues of this compound. Research in this area focuses on modifying the core structure to enhance selectivity for specific receptor subtypes and to increase potency, thereby maximizing therapeutic effects while minimizing potential off-target interactions.

Early structure-activity relationship studies revealed that the biological activity of 13-aza derivatives is highly sensitive to stereochemistry and the length of the amino side chain. alljournals.cnresearchgate.net Any deviation from the natural prostaglandin (B15479496) skeletal arrangement can lead to a decrease in biological activity. alljournals.cn For instance, the trans isomer of 13-APA demonstrates greater inhibitory activity against platelet aggregation compared to the cis isomer. mdpi.com However, for the six-membered ring analogues (HAPA), both cis and trans isomers show similar efficacy in inhibiting platelet function. mdpi.com

Future research will likely involve the synthesis of a broader range of analogues with systematic modifications to the cyclopentane (B165970) ring, the carboxylic acid side chain, and the amino-substituted side chain. For example, the introduction of unsaturation at the 17-position of the lower side chain in 13-APA did not significantly enhance its antiplatelet activity, suggesting that modifications at other positions might be more fruitful. nih.gov The hybridization of the this compound scaffold with other pharmacologically active molecules, such as betulinic acid, has shown promise in creating compounds with potent anti-inflammatory effects and reduced toxicity. researchcommons.orgfrontiersin.orgjci.orgresearchgate.net This strategy of molecular hybridization opens up new possibilities for developing dual-acting or multi-target drugs.

Exploration of Allosteric Modulation of TXA2/PGH2 Receptors

While this compound is primarily known as a competitive antagonist of the TXA2/PGH2 receptor, there is emerging evidence suggesting it may also exert its effects through allosteric modulation. alljournals.cn Allosteric modulators bind to a site on the receptor distinct from the orthosteric (primary) binding site, inducing a conformational change that alters the receptor's affinity or efficacy for its endogenous ligand.

The finding that 13-APA can facilitate allosteric regulation of the TXA2 receptor (TXA2R) opens up a new dimension for drug design. alljournals.cn Allosteric modulators can offer several advantages over orthosteric ligands, including higher selectivity and a ceiling effect that can prevent over-inhibition or over-stimulation of the receptor. Future research should focus on detailed mechanistic studies to confirm and characterize the allosteric binding site of 13-APA on the TXA2R. This could involve site-directed mutagenesis to identify key amino acid residues involved in the allosteric interaction. Understanding the molecular determinants of allosteric modulation by 13-APA and its analogues could pave the way for the design of novel allosteric modulators with fine-tuned regulatory properties.

Investigation of Receptor Heterogeneity and Subtype Specificity

The TXA2/PGH2 receptor exists in different subtypes, most notably the platelet receptor ([TXA2/PGH2]α) and the vascular smooth muscle receptor ([TXA2/PGH2]τ). annualreviews.org These subtypes can mediate different physiological responses. There is evidence for two human TP receptor subtypes, the α and β isoforms, which arise from alternative splicing of the same gene. wikipedia.orgnih.gov While they share the same ligand-binding domains, they differ in their C-terminal tails, which could influence their signaling pathways. wikipedia.orgnih.govahajournals.org

Studies have shown that some this compound analogues exhibit selective blockade of TXA2 responses in platelets versus vascular smooth muscle. mdpi.com For example, while the trans isomer of 13-APA is more potent in platelets, both cis and trans isomers of the six-membered ring analogue HAPA are equally effective antagonists in rat vascular tissue. mdpi.com This highlights the potential for developing subtype-selective antagonists.

Future research should aim to systematically evaluate new and existing 13-APA analogues for their binding affinity and functional activity at different TXA2R subtypes. This will require the use of cell lines selectively expressing each receptor subtype and advanced binding and functional assays. The development of highly selective antagonists for each subtype will be invaluable as pharmacological tools to dissect the specific roles of each receptor in health and disease and could lead to more targeted therapies with fewer side effects.

Elucidation of Broader Biological Roles Beyond Platelet and Vascular Systems

While the primary focus of this compound research has been on its effects on platelet aggregation and vascular tone, there is growing evidence that its biological activities extend to other systems.

Inflammation and Immunity: 13-APA and its derivatives have demonstrated anti-inflammatory properties. researchcommons.orgfrontiersin.orgjci.orgresearchgate.net The hybridization of 13-azaprostanoic acids with betulinic acid resulted in compounds with significant anti-inflammatory effects in models of immunogenic inflammation. researchcommons.orgfrontiersin.orgjci.orgresearchgate.net The thromboxane (B8750289) signaling pathway is known to be involved in inflammatory responses, and antagonists like 13-APA could modulate these processes. mdpi.comsc.edu The TP receptor is also implicated in immune regulation, with studies in mice suggesting that TXA2-TP signaling acts as a negative regulator of certain immune responses. wikipedia.org

Cancer: Recent metabolomic studies have identified azaprostanoic acid as a potential biomarker for bladder cancer. nih.govjci.orgjci.org This finding suggests a potential role for the thromboxane pathway in the pathophysiology of this malignancy. The hybridization of azaprostanoic acids with betulinic acid, a compound with known anti-proliferative activity, also points towards potential applications in oncology. researchcommons.orgfrontiersin.orgjci.orgresearchgate.net

Other Systems: Studies have shown that this compound can antagonize the effects of thromboxane A2 analogues in the toad urinary bladder, suggesting a role in regulating water permeability. researchcommons.org Furthermore, it has been used as a tool to demonstrate the involvement of the thromboxane/endoperoxide receptor in the penetration response of Schistosoma mansoni cercariae. The potential involvement of 13-APA in neurological disorders and kidney disease is also an area that warrants further investigation, given the known roles of prostanoids in these conditions. frontiersin.orgresearchgate.netmdpi.comjci.orgdavita.com

Future research should systematically explore these and other potential biological roles of 13-APA and its analogues in various disease models.

Application of Advanced Spectroscopic and Structural Biology Techniques

A deeper understanding of the molecular interactions between this compound and its receptor target is crucial for rational drug design. Advanced spectroscopic and structural biology techniques can provide atomic-level insights into these interactions.

The synthesis of a radiolabeled version of trans-13-Azaprostanoic acid ([³H]trans-13-APA) has been instrumental in characterizing its binding to the TXA2/PGH2 receptor on human platelet membranes. nih.gov While this has been a valuable tool, more advanced techniques can offer even greater detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to study the conformation of 13-APA in solution and to map its binding interface on the TXA2R. alljournals.cnresearchgate.netmdpi.comresearchgate.net It can also provide information on the dynamic changes that occur in both the ligand and the receptor upon binding.

X-ray Crystallography: Although obtaining high-quality crystals of membrane proteins like the TXA2R is challenging, solving the crystal structure of the receptor in complex with 13-APA or its analogues would provide the ultimate atomic-level view of the binding site. researchgate.netannualreviews.orgwikipedia.orgnih.gov This information would be invaluable for structure-based drug design, allowing for the rational optimization of ligand-receptor interactions to improve potency and selectivity.

Integration with Systems Biology Approaches to Map Complex Interactions

The biological effects of this compound are not isolated events but are part of a complex network of interactions within the cell and the organism. Systems biology approaches, which integrate experimental data with computational modeling, can provide a more holistic understanding of these complex interactions. uniprot.orgthieme-connect.com

The signaling pathways initiated by the activation or inhibition of the TXA2/PGH2 receptor are extensive and involve numerous downstream effectors, including G-proteins, phospholipases, and protein kinases. annualreviews.orgwikipedia.orgnih.govuniprot.orgthieme-connect.com A systems biology model of the thromboxane receptor signaling network could be used to predict how perturbations with 13-APA or its analogues would affect the entire system. This could help in identifying novel therapeutic targets within the pathway and in predicting potential on- and off-target effects of new drug candidates.

Future research should focus on developing and validating such computational models by integrating data from genomics, proteomics, metabolomics, and functional assays. This integrated approach will be essential for understanding the multifaceted roles of this compound and for translating this knowledge into effective therapeutic strategies.

Q & A

Q. How can researchers ensure reproducibility when replicating 13-APA studies from historical literature?

  • Methodological Answer :

Obtain compound from reputable suppliers (e.g., Sigma-Aldrich) and verify purity via HPLC.

Adhere to original protocols for platelet preparation and agonist concentrations.

Replicate key findings (e.g., 62% de-aggregation with 13-APA + PGI₂) and report negative results transparently .

Q. What criteria should guide the selection of primary vs. secondary sources in 13-APA research?

  • Methodological Answer :

Prioritize peer-reviewed studies with detailed methods (e.g., platelet source, agonist batch numbers).

Avoid over-reliance on review articles; cross-check primary data for thromboxane receptor affinity or cAMP measurements.

Use citation tracking tools (e.g., Web of Science) to identify foundational studies .

Ethical and Reporting Standards

Q. How should researchers address conflicts between in vitro and in vivo data for 13-APA?

  • Methodological Answer :

Conduct pharmacokinetic studies to assess bioavailability and metabolite formation.

Use disease models (e.g., endotoxic shock in rats) to evaluate 13-APA’s efficacy in vivo.

Report limitations (e.g., species-specific receptor differences) in publications .

Q. What guidelines ensure rigorous reporting of 13-APA’s experimental results?

  • Methodological Answer :

Follow ARRIVE or MIAPE standards for methodological transparency.

Include raw data (e.g., aggregation curves) in supplementary materials.

Disclose funding sources and potential conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Azaprostanoic acid
Reactant of Route 2
13-Azaprostanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.